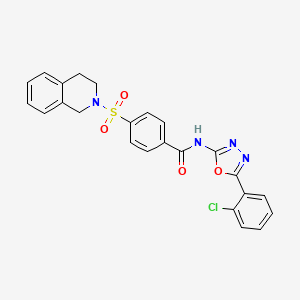
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide , also known as DIQ , is a synthetic compound. It belongs to the class of 3,4-dihydroisoquinolines . These compounds have diverse biological activities and are of interest in drug design .
Synthesis Analysis
DIQ is synthesized from the starting compound 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide using the Bischler–Napieralski reaction . The reaction yields a yellow liquid with an 80% yield .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Characterization
This chemical compound is synthesized and characterized as part of exploring its potential as a hybrid molecule with diuretic and antihypertensive agents, indicating its significant role in pharmacological research. A study detailed the synthesis and evaluation of a series of derivatives for their diuretic, antihypertensive, and anti-diabetic potential in rats, showing promising pharmacological activities. The findings suggest that compounds related to N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide could have therapeutic applications due to their potent activity profile (Rahman et al., 2014).
Antimicrobial Activity
Compounds bearing structural similarities to N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have shown that these compounds possess significant antimicrobial properties, making them candidates for further development as antimicrobial agents. The research emphasizes the importance of structural modification in enhancing the biological activities of such compounds (Desai et al., 2007).
Anticancer Potential
Several studies have focused on the synthesis and evaluation of novel sulfonamide derivatives, including compounds structurally related to N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide, for their anticancer activities. These compounds have been tested against various cancer cell lines, showing potential as anticancer agents. The research indicates a promising direction for the development of new anticancer therapies based on the modification of this chemical structure (Ghorab et al., 2015).
Pharmacological Screening
The compound's framework has been utilized in the development of bioactive molecules for broad pharmacological screening. This includes the synthesis of derivatives with modified functional groups to evaluate their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The extensive screening process aims to discover versatile therapeutic agents, underscoring the compound's significance in medicinal chemistry research (Patel et al., 2009).
Safety and Hazards
DIQ is not intended for human or veterinary use. It is for research purposes only.
将来の方向性
特性
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O4S/c25-21-8-4-3-7-20(21)23-27-28-24(33-23)26-22(30)17-9-11-19(12-10-17)34(31,32)29-14-13-16-5-1-2-6-18(16)15-29/h1-12H,13-15H2,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJVEEGNRGHVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

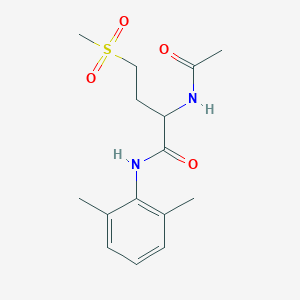
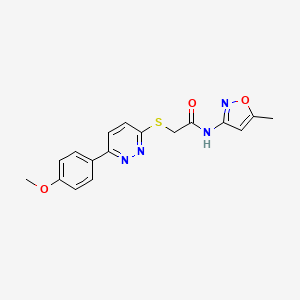

![(6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B2478686.png)
![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2478689.png)
![8-(4-fluorophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2478691.png)
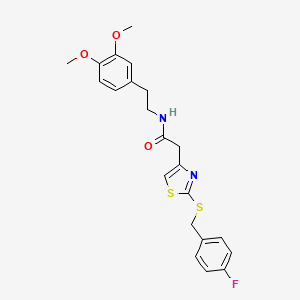

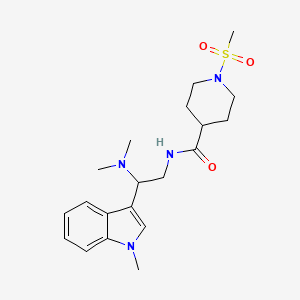
![ethyl 4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2478697.png)

![4-isobutyl-N-isopropyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2478699.png)
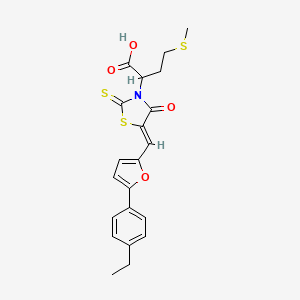
![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2478702.png)